molecular formula C22H19FN2O3S B2869912 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899928-66-6

1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2869912
CAS RN: 899928-66-6
M. Wt: 410.46
InChI Key: MXPVJBULDGDABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

A number of research studies have explored the synthesis, characterization, and potential applications of compounds structurally related to 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. These investigations often focus on the development of novel heterocyclic compounds due to their significance in pharmaceutical chemistry. For example, research has been conducted on the synthesis of N-(4-methoxy-3-nitrobenzyl) derivatives of some nitrogen-containing heterocycles, highlighting the diversity and potential utility of these compounds in various scientific and therapeutic contexts (Harutyunyan, 2016). Another study detailed the molecular structures and crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, demonstrating the importance of molecular configuration and intermolecular interactions in determining the properties of these compounds (Trilleras et al., 2009).

Nonlinear Optical Properties

The third-order nonlinear optical properties of novel styryl dyes, including derivatives similar to the compound , have been studied using the Z-scan technique. These investigations reveal the potential of such compounds as nonlinear optical materials for device applications, showcasing their significant two-photon absorption phenomenon and suggesting their utility in the development of optical power limiting devices (Shettigar et al., 2009).

Antagonistic Activity on Receptors

A notable study discovered a thieno[2,3-d]pyrimidine-2,4-dione derivative bearing a p-methoxyureidophenyl moiety at the 6-position, identified as a highly potent and orally active non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This research underscores the therapeutic potential of such compounds in treating sex-hormone-dependent diseases, highlighting the strategic incorporation of functional groups to enhance binding affinity and in vivo activity (Sasaki et al., 2003).

Larvicidal and Herbicidal Activities

Further applications include the synthesis and biological evaluation of pyrimidine derivatives linked with morpholinophenyl groups for their larvicidal activity against various larvae, offering a new avenue for pest and vector control strategies (Gorle et al., 2016). Additionally, compounds exhibiting herbicidal activities, such as 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized, indicating the potential for developing new herbicides (Huazheng, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate, which is then cyclized with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to yield the final product.", "Starting Materials": [ "3-fluorobenzylamine", "3-methoxybenzaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Silica gel" ], "Reaction": [ "Step 1: Dissolve 3-fluorobenzylamine (1.0 equiv) in ethanol and add 3-methoxybenzaldehyde (1.2 equiv) and acetic acid (0.1 equiv). Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add sodium acetate (1.5 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours. Cool the mixture to room temperature and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in ethanol and add 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.2 equiv). Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 12 hours. Cool the mixture to room temperature and filter the precipitate. Wash the precipitate with diethyl ether and dry it under vacuum to obtain the final product.", "Step 4: Purify the final product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase. Collect the fractions containing the pure product and concentrate them under reduced pressure. Recrystallize the product from ethanol to obtain the pure compound." ] }

CAS RN

899928-66-6

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.46

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O3S/c1-13-14(2)29-21-19(13)20(26)25(17-8-5-9-18(11-17)28-3)22(27)24(21)12-15-6-4-7-16(23)10-15/h4-11H,12H2,1-3H3

InChI Key

MXPVJBULDGDABK-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.